Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr)
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr)
Executive Summary
This guide details the synthesis of SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), a saturated N-heterocyclic carbene (NHC).[1][2][3] Unlike its unsaturated congener (IPr), SIPr features a flexible, saturated imidazolidine backbone, resulting in increased basicity (
This protocol focuses on the free carbene isolation , a process requiring rigorous exclusion of moisture and air. The route proceeds through four stages: (1) Diimine condensation,[1] (2) Backbone saturation (Reduction) , (3) Cyclization to the imidazolinium salt, and (4) Deprotonation to the active ylidene.[1]
Critical Distinction: The defining step for SIPr (vs. IPr) is the reduction of the diimine intermediate to the diamine before cyclization. Failure to fully reduce the diimine results in mixtures of saturated and unsaturated salts that are difficult to separate.
Strategic Analysis & Retrosynthesis
The synthesis is designed to build the sterically encumbered core sequentially. The bulky 2,6-diisopropylphenyl (Dipp) groups are installed early to direct the cyclization and protect the active center.
Retrosynthetic Logic
-
Target: SIPr (Free Carbene)
-
Precursor: SIPr·HX Salt (Imidazolidinium Salt)
Stable, shelf-life > 1 year.[1] -
Intermediate: N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine
The "saturated" core.[1]
Workflow Visualization
The following diagram outlines the critical path, highlighting the divergence from the unsaturated IPr route.
Figure 1: Strategic workflow for SIPr synthesis. The red arrow indicates the reduction step specific to the saturated backbone.
Detailed Experimental Protocol
Stage 1: Synthesis of the Diimine (The Backbone)
Reaction Type: Acid-Catalyzed Condensation
This step establishes the N-C-C-N linkage. The steric bulk of the aniline drives the equilibrium, but acid catalysis is required to ensure completion.
-
Reagents:
-
Procedure:
-
Dissolve 2,6-diisopropylaniline in MeOH at room temperature.
-
Add glyoxal solution.[1] The mixture will turn yellow immediately.
-
Add formic acid catalyst.[1] Stir vigorously for 12–16 hours.
-
Observation: A heavy yellow precipitate (the diimine) forms.[1]
-
Isolation: Filter the solid, wash with cold MeOH, and dry in vacuo.
-
Yield Target: >85% (Yellow powder).
-
Stage 2: Reduction to Diamine (The Saturation Step)
Reaction Type: Hydride Reduction[1]
Mechanistic Insight: This is the divergence point. We must reduce the C=N imine bonds to C-N amine bonds to create the imidazolidine (saturated) core. Sodium borohydride (NaBH
-
Reagents:
-
Diimine (from Stage 1): 1.0 equiv
-
NaBH
: 4.0 equiv -
THF/Methanol (3:1 mixture): Solvent[1]
-
-
Procedure:
-
Suspend the yellow diimine in THF/MeOH.
-
Add NaBH
portion-wise at 0°C (Caution: Gas evolution). -
Allow to warm to RT and stir overnight.
-
Self-Validating Endpoint: The reaction is complete when the bright yellow color disappears , yielding a colorless solution/suspension.
-
Workup: Quench with dilute HCl (carefully) to destroy excess borohydride. Neutralize with NaOH to pH > 10.[1] Extract with CH
Cl .[1][5] -
Purification: Recrystallization from hexanes or ethanol.[1]
-
Product: N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (Colorless crystals).
-
Stage 3: Cyclization to SIPr·HX Salt
Reaction Type: Orthoformate Cyclization
We use triethyl orthoformate as the C1 carbon source. The choice of counter-anion depends on the desired stability. The tetrafluoroborate (BF
-
Reagents:
-
Procedure:
-
Combine diamine, NH
BF , and triethyl orthoformate.[1] -
Heat to reflux (approx. 100°C–110°C) for 4–12 hours.
-
Mechanism: The diamine attacks the orthoformate, eliminating ethanol. The ammonium salt provides the proton and the anion.
-
Isolation: Cool to RT. The product (SIPr·HBF
) usually precipitates as a white solid.[1] -
Filter and wash with Et
O to remove residual orthoformate.[1] -
Data Check:
H NMR (DMSO-d ) should show a distinct acidic proton at C2 (approx.[1] 8.5–9.5 ppm, often a triplet or singlet depending on coupling).[1]
-
Stage 4: Generation of Free SIPr (The Ylidene)
Reaction Type: Deprotonation (Glovebox Required)[1]
This step must be performed under inert atmosphere (Ar or N
-
Reagents:
-
Procedure:
-
In Glovebox: Suspend the salt in dry THF.
-
Add KHMDS (solid or solution) slowly at RT.[1]
-
Stir for 1–2 hours. The suspension changes appearance as the potassium salt (KBF
or KCl) precipitates and the carbene dissolves. -
Filtration: Filter the mixture through a Celite pad (dried) or a glass frit to remove the inorganic salt.
-
Isolation: Evaporate volatiles in vacuo.
-
Crystallization: Dissolve the residue in a minimum amount of cold pentane (-30°C) to obtain SIPr as colorless crystals.
-
Data Summary & Quality Control
| Parameter | Specification | Diagnostic Signal |
| Appearance | White/Colorless Crystals | Yellowing indicates oxidation or hydrolysis. |
| Pure Free Carbene | No signal at | |
| Carbenic Carbon | Distinct peak at | |
| Stability | Air Sensitive | Decomposes to formamide derivative upon air exposure.[1] |
Troubleshooting "The Hydrolysis Trap"
If the free carbene is exposed to trace moisture, the C2 carbon is protonated and attacked by OH
-
Symptom: Appearance of a doublet in
H NMR around 8.0 ppm (formyl proton) and loss of the carbene peak. -
Prevention: All glassware for Stage 4 must be oven-dried (150°C) for >4 hours. Solvents must be distilled over Na/Benzophenone or passed through activated alumina columns.[1][9]
Mechanism of Cyclization (Visualization)[1]
Understanding the ring closure helps in troubleshooting low yields in Stage 3.
Figure 2: Mechanistic flow of the orthoformate cyclization. Efficient removal of ethanol (via heat) is crucial for high yields.[1]
References
-
Arduengo, A. J.; Krafczyk, R.; Schmutzler, R.; Craig, H. A.; Goerlich, J. R.; Marshall, W. J.; Unverzagt, M. (1999).[1] Imidazolylidenes, Imidazolinylidenes and Imidazolidines.[1] Tetrahedron.
-
[1]
-
-
Hintermann, L. (2007).[1] Expedient Syntheses of the N-Heterocyclic Carbene Precursor SIMes·HCl. Beilstein Journal of Organic Chemistry.
-
[1]
-
-
Diebolt, O.; Braunstein, P.; Nolan, S. P.; Cazin, C. S. J. (2008).[1] Synthesis of SIPr and Related Saturated NHC Ligands. Chemical Communications.[1]
-
[1]
-
-
Jafarpour, L.; Stevens, E. D.; Nolan, S. P. (2000).[1] A Sterically Demanding Nucleophilic Carbene: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.[1][3][6] Journal of Organometallic Chemistry.
-
[1]
-
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- 3. The use of the sterically demanding IPr* and related ligands in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05289G [pubs.rsc.org]
- 4. Glyoxal bis(2,6-diisopropylanil), N,Nμ-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, N,Nμ-Bis(2,6-diisopropylphenyl)ethanediimine | 74663-75-5 [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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